molecular formula C16H21N5O3S B12719882 N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester CAS No. 133526-79-1

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester

Cat. No.: B12719882
CAS No.: 133526-79-1
M. Wt: 363.4 g/mol
InChI Key: HTWDTLRUSPHBEA-AWEZNQCLSA-N
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Description

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester is a complex organic compound that features a tetrazole ring, a thioether linkage, and an esterified valine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted tetrazoles

Mechanism of Action

The mechanism of action of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester is unique due to its combination of a tetrazole ring, thioether linkage, and esterified valine residue. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

CAS No.

133526-79-1

Molecular Formula

C16H21N5O3S

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl (2S)-3-methyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]butanoate

InChI

InChI=1S/C16H21N5O3S/c1-4-24-15(23)14(11(2)3)17-13(22)10-25-16-18-19-20-21(16)12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3,(H,17,22)/t14-/m0/s1

InChI Key

HTWDTLRUSPHBEA-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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